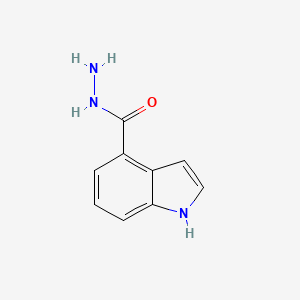

1H-Indole-4-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWVCNABVVHCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655823 | |

| Record name | 1H-Indole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-22-0 | |

| Record name | 1H-Indole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-4-carbohydrazide: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1H-Indole-4-carbohydrazide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indole core, fused with a carbohydrazide functional group, presents a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and an in-depth discussion of its potential pharmacological applications based on the extensive research conducted on analogous indole carbohydrazide derivatives. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From the anti-migraine triptans to the anti-cancer vinca alkaloids, the indole moiety has consistently demonstrated its importance in the development of clinically significant drugs. The incorporation of a carbohydrazide functional group at the 4-position of the indole ring, as seen in this compound, introduces a key pharmacophoric element that allows for further molecular elaboration and interaction with biological targets. This hydrazide moiety is a versatile synthetic handle, enabling the formation of hydrazones, a class of compounds known for their diverse pharmacological properties.[3] Consequently, this compound stands as a crucial building block for the generation of novel chemical entities with potential therapeutic value.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 885272-22-0 | [3] |

| Molecular Formula | C₉H₉N₃O | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| Appearance | Off-white to pale yellow solid; Colorless crystal or crystalline powder | [3][4] |

| Melting Point | Approximately 178-182 °C | [4] |

| Solubility | Soluble in most organic solvents such as ethanol, chloroform, and dichloromethane. | [4] |

| Predicted pKa | 12.95 ± 0.30 | [4] |

These properties provide a foundational understanding of the compound's behavior in various experimental settings. The predicted pKa suggests that the molecule possesses a weakly acidic proton, likely the N-H of the indole ring or the hydrazide moiety, which can be a crucial factor in its interaction with biological targets and its pharmacokinetic profile.

Synthesis of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a standard and reliable method can be extrapolated from the synthesis of analogous indole carbohydrazides, such as the 2- and 3-substituted isomers.[2][5] The most common approach involves the hydrazinolysis of the corresponding indole-4-carboxylic acid ester.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 1H-Indole-4-carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the synthesis of similar indole carbohydrazides and serves as a robust starting point for laboratory synthesis.[5]

Step 1: Esterification of 1H-Indole-4-carboxylic acid

-

To a solution of 1H-Indole-4-carboxylic acid (1 equivalent) in absolute ethanol (a suitable volume to ensure dissolution with stirring), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1H-indole-4-carboxylate. This ester can often be used in the next step without further purification.

Causality behind Experimental Choices: The use of an excess of ethanol serves as both the solvent and the reactant. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Hydrazinolysis of Ethyl 1H-indole-4-carboxylate

-

Dissolve the crude ethyl 1H-indole-4-carboxylate (1 equivalent) in absolute ethanol.

-

Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Causality behind Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The use of a large excess of hydrazine hydrate drives the reaction to completion. The reaction is typically carried out at reflux to increase the reaction rate. The product, being a solid with limited solubility in cold ethanol, conveniently precipitates out upon cooling, simplifying its isolation.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals for the indole ring protons, the NH protons of the indole and hydrazide moieties, and the NH₂ protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carbohydrazide group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching (indole and hydrazide): Broad bands in the region of 3200-3400 cm⁻¹.

-

C=O stretching (amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H bending (amide II): A band in the region of 1550-1620 cm⁻¹.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Pharmacological Potential: Insights from Indole Carbohydrazide Derivatives

The true value of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. Extensive research on its derivatives has revealed a broad range of biological activities.

Caption: Potential pharmacological activities of indole carbohydrazide derivatives.

Anticancer Activity

Numerous studies have highlighted the potent anti-cancer and antiproliferative properties of indole carbohydrazide derivatives.[2][6][7][8][9] These compounds have demonstrated efficacy against a variety of human cancer cell lines. The proposed mechanisms of action are often multi-faceted and include:

-

Induction of Apoptosis: Several indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[9]

-

Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit tubulin polymerization, a mechanism shared by established anti-cancer drugs like vinca alkaloids.[10]

-

Kinase Inhibition: The indole scaffold is known to be a "kinase-privileged" structure, and its derivatives have been explored as inhibitors of various protein kinases involved in cancer progression.[1]

Anti-inflammatory Activity

The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. It is therefore not surprising that indole carbohydrazide derivatives have also been investigated for their anti-inflammatory potential.[1][11] A study on indole-4-carboxaldehyde, a closely related compound, demonstrated its ability to attenuate methylglyoxal-induced hepatic inflammation by preventing an increase in pro-inflammatory gene expression.[12][13] This suggests that this compound and its derivatives could serve as promising leads for the development of new anti-inflammatory agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole derivatives have a long history of being investigated for their antibacterial and antifungal properties.[14] The carbohydrazide moiety can be further derivatized to produce compounds with enhanced antimicrobial potency.

Antiplatelet Aggregation Activity

Thrombotic disorders are a major cause of morbidity and mortality worldwide. A series of novel substituted indole carbohydrazides have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen.[5] Several of these derivatives showed potent inhibitory activity, suggesting their potential as leads for the development of new anti-thrombotic agents.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of its structural class. This guide has provided a comprehensive overview of its basic properties, a plausible and detailed synthetic approach, and a thorough exploration of the pharmacological activities exhibited by its derivatives. While further research is needed to fully elucidate the specific biological profile of this compound itself, the wealth of data on related compounds strongly suggests its value as a foundational scaffold for the discovery of novel drug candidates. Researchers and drug development professionals are encouraged to explore the synthetic and biological potential of this promising molecule.

References

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI. Retrieved January 6, 2026, from [Link]

-

N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

1H-indole-2-carbohydrazide | C9H9N3O | CID 231954. (n.d.). PubChem @ NIH. Retrieved January 6, 2026, from [Link]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Retrieved January 6, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]

-

3.2.4. Synthesis of 1H-Indole-2-Carbohydrazide (6). (n.d.). Bio-protocol. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

(PDF) Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. (2025, August 19). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021, April 15). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Synthesis of 7-Azaindole Based Carbohydrazides and 1,3,4-Oxadiazoles; Antioxidant Activity, α-Glucosidase Inhibition Properties and Docking Study. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. (2019, August 21). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. (2025, October 16). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole [webbook.nist.gov]

1H-Indole-4-carbohydrazide molecular weight

An In-Depth Technical Guide to 1H-Indole-4-carbohydrazide: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Characterized by a core indole nucleus functionalized with a carbohydrazide group at the 4-position, this molecule serves as a pivotal intermediate in the synthesis of a wide array of bioactive compounds. Its molecular formula is C₉H₉N₃O, corresponding to a precise molecular weight of 175.19 g/mol .[1][2][3] The strategic placement of the reactive hydrazide moiety on the indole scaffold allows for straightforward derivatization, leading to the development of novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer drugs.[1] This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, and the principal applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. This compound is typically supplied as an off-white to pale yellow solid and requires storage at refrigerated temperatures (0-8 °C) to ensure stability.[1]

Core Physicochemical Properties

The essential quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 175.19 g/mol | [1][3][4] |

| Molecular Formula | C₉H₉N₃O | [1][2][3] |

| CAS Number | 885272-22-0 | [1][2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity | ≥ 95% (typically by HPLC) | [1] |

| Melting Point | ~178-182 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane. | [2] |

| InChI Key | NCFMBDUFIJHHAW-UHFFFAOYSA-N | [4] |

Molecular Structure

The structure of this compound features a bicyclic indole system linked to a carbohydrazide functional group (-CONHNH₂). This structure is a key determinant of its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of indole carbohydrazides is a well-established process in organic chemistry, valued for its efficiency and reliability. The most common and direct approach involves the hydrazinolysis of a corresponding indole-4-carboxylic acid ester.

Synthetic Pathway Overview

This workflow illustrates the conversion of a methyl or ethyl ester of 1H-indole-4-carboxylic acid to the final carbohydrazide product through reaction with hydrazine hydrate. The choice of an ester as the starting material is strategic, as the ester carbonyl is an excellent electrophile for nucleophilic attack by hydrazine, making the reaction favorable.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Ester

This protocol is adapted from established methods for preparing analogous indole carbohydrazides.[5] It is designed to be self-validating through the inclusion of a final purity assessment step.

Reagents and Equipment:

-

Methyl 1H-indole-4-carboxylate (1 equivalent)

-

Hydrazine monohydrate (99%) (15 equivalents)

-

Ethanol (200 proof)

-

Round-bottom flask with reflux condenser

-

Stir plate with heating mantle

-

Water/ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-4-carboxylate (1 eq.) in a minimal amount of ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (15 eq.). The large excess of hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

-

Product Precipitation: Upon completion, remove the flask from heat and allow it to cool to room temperature. Subsequently, cool the mixture further in a water/ice bath to induce precipitation of the solid product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual hydrazine hydrate.

-

Drying: Dry the product under vacuum to yield this compound.

Self-Validation/Quality Control:

-

Purity Assessment: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC), aiming for ≥95%.

-

Identity Confirmation: The identity of the compound can be validated by melting point analysis and comparison with the literature value (~178-182 °C), as well as spectroscopic analysis (¹H NMR, IR).[2]

Key Applications in Scientific Research

The utility of this compound stems from its hybrid structure: the indole core, a "privileged scaffold" in drug discovery, and the reactive hydrazide handle.[6][7]

Foundational Role in Drug Discovery

This compound is a key intermediate for synthesizing libraries of compounds for high-throughput screening. Its derivatives have shown potential as:

-

Anticancer Agents: The indole nucleus is present in numerous anticancer drugs, and new derivatives are continually explored for their ability to interact with biological targets like kinases or induce apoptosis.[1][8]

-

Anti-inflammatory and Antimicrobial Agents: The ability to readily form hydrazones and other heterocyclic systems allows for the creation of molecules that can target inflammatory pathways or microbial processes.[1]

-

Enzyme Inhibitors: Researchers utilize this compound to design and synthesize targeted inhibitors for various enzymes, aiding in the study of metabolic pathways and disease mechanisms.[1]

Derivatization into Bioactive Hydrazones

The primary value of the carbohydrazide group is its ability to undergo facile condensation reactions with aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry for drug discovery.

Causality: The N-acylhydrazone functionality (-C(=O)NHN=CH-) is a known pharmacophore that can form stable complexes with metal ions in enzyme active sites and participate in hydrogen bonding with biological receptors, making it a critical feature for potent bioactivity.[8] This makes this compound an ideal starting point for creating drugs that leverage this mechanism.

Utility in Other Scientific Fields

Beyond pharmaceuticals, its applications extend to:

-

Materials Science: The compound is being explored for the synthesis of novel polymers and coatings that may offer enhanced chemical resistance and durability.[1]

-

Analytical Chemistry: It can be used to develop analytical methods for the detection and quantification of indole derivatives, serving as a reference standard in quality control processes.[1]

-

Agricultural Chemistry: It serves as a precursor in the formulation of agrochemicals, including plant growth regulators.[1]

Conclusion

This compound, with a molecular weight of 175.19 g/mol , is far more than a simple chemical entity. It represents a strategically designed molecular tool for researchers in drug discovery, medicinal chemistry, and materials science. Its straightforward synthesis and the reactive potential of its dual indole and carbohydrazide functionalities ensure its continued importance as a foundational building block for the development of next-generation therapeutics and advanced materials.

References

-

This compound - ChemBK. [Link]

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC. [Link]

-

N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 1H-Indole-7-carbohydrazide | 321309-24-4 [sigmaaldrich.com]

- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indole-4-carbohydrazide chemical structure

An In-depth Technical Guide to 1H-Indole-4-carbohydrazide: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences communities. We will delve into its core chemical structure, validated synthetic methodologies, and its role as a privileged scaffold in the development of novel therapeutic agents. The insights presented herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a bicyclic indole core with a carbohydrazide substituent at the 4-position.[1][2] The indole ring is a ubiquitous motif in biologically active natural products and synthetic drugs, while the carbohydrazide moiety serves as a versatile functional handle for chemical elaboration, particularly in the formation of hydrazones.[1][3]

This unique combination makes it a valuable intermediate for synthesizing a wide array of bioactive molecules with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 885272-22-0 | [1][4][5] |

| Molecular Formula | C₉H₉N₃O | [1][6] |

| Molecular Weight | 175.19 g/mol | [1][4] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | ~178-182 °C | [2] |

| Solubility | Soluble in organic solvents (ethanol, chloroform, dichloromethane) | [2] |

| Storage | Store at 0-8 °C | [1] |

Chemical Structure and Functional Group Analysis

The structure of this compound is foundational to its chemical reactivity and biological activity. The indole nucleus provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrogen bonding. The carbohydrazide group (-CONHNH₂) is a potent nucleophile and a hydrogen bond donor/acceptor, critical for both synthetic transformations and receptor binding.

Caption: Chemical structure of this compound.

Synthesis and Characterization

Synthetic Pathway: Hydrazinolysis of Indole Esters

The most direct and widely adopted method for synthesizing indole carbohydrazides is the nucleophilic acyl substitution of a corresponding indole-carboxylate ester with hydrazine.[7][8] This reaction, known as hydrazinolysis, is efficient and proceeds under relatively mild conditions.

Causality of Experimental Choices:

-

Starting Material: Ethyl or methyl 1H-indole-4-carboxylate is chosen due to its commercial availability and the good leaving group nature of the ethoxide or methoxide ion.

-

Reagent: Hydrazine monohydrate is used in large excess to serve as both the nucleophile and often as part of the solvent system, driving the reaction equilibrium towards product formation.

-

Solvent: A protic solvent like ethanol is typically used to solubilize the starting ester and facilitate the proton transfer steps in the reaction mechanism.[7]

-

Temperature: The reaction is heated to reflux to provide the necessary activation energy for the nucleophilic attack and subsequent elimination, ensuring a reasonable reaction rate.[7]

-

Workup: The product is isolated by cooling the reaction mixture, which causes the less soluble carbohydrazide to precipitate. This provides a simple and effective initial purification step.

Caption: Simplified pathway of anti-angiogenic action. [9]

Antifungal Agents

With the rise of fungicide resistance, new mechanisms of action are urgently needed. Indole-carbohydrazide hybrids have emerged as promising antifungal leads. [10]

-

Membrane-Targeting Mechanism: Unlike conventional agents that target specific enzymes, these compounds appear to act by disrupting the integrity of the fungal cell membrane. [10]This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, irreversible cell damage. This physical mode of action may be less susceptible to the development of resistance. [10]

Other Therapeutic Areas

The versatility of the scaffold has led to its exploration in other areas:

-

Anti-platelet Aggregation: Derivatives have been synthesized and shown to inhibit platelet aggregation induced by agents like arachidonic acid and collagen, indicating potential for treating thrombotic disorders. [7]* Agricultural Chemistry: The compound is used in formulating agrochemicals, including plant growth regulators and novel fungicides to protect crops. [1][10]

Key Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and preliminary biological evaluation of compounds based on the this compound scaffold.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from ethyl 1H-indole-4-carboxylate.

Materials:

-

Ethyl 1H-indole-4-carboxylate

-

Hydrazine monohydrate (99%)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add ethyl 1H-indole-4-carboxylate (e.g., 10 mmol).

-

Reagent Addition: Add absolute ethanol (30 mL) to dissolve the ester, followed by the slow addition of hydrazine monohydrate (100 mmol, 10 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~80 °C) with continuous stirring for 2-4 hours.

-

Causality Check: Refluxing ensures the reaction reaches completion in a reasonable timeframe. The large excess of hydrazine pushes the equilibrium to the product side.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Precipitation: Upon completion, remove the flask from heat and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation of the product.

-

Self-Validation: The formation of a solid precipitate upon cooling is the primary indicator of successful product formation, as the carbohydrazide is significantly less soluble in cold ethanol than the starting ester.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any unreacted hydrazine and other soluble impurities.

-

Drying: Dry the purified solid product under vacuum to obtain this compound as an off-white powder.

Protocol: In Vitro Antiproliferative MTT Assay

Objective: To evaluate the cytotoxicity of an indole carbohydrazide derivative against a cancer cell line (e.g., HCT116). [9] Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test compound (indole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Causality Check: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Self-Validation: The vehicle control wells should show high absorbance, indicating healthy, proliferating cells. A dose-dependent decrease in absorbance in the compound-treated wells validates the compound's cytotoxic effect.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the chemical tractability of the carbohydrazide moiety provide a robust platform for generating diverse chemical libraries. The demonstrated success of its derivatives as anticancer and antifungal agents underscores the immense potential held within this structural class. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic targets, and leveraging the scaffold to design multi-target ligands for complex diseases.

References

-

Leong, C. O., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Toocle.com. (n.d.). This compound - China Supplier. [Link]

-

PubMed. (2025). Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. [Link]

-

PubChemLite. (n.d.). This compound (C9H9N3O). [Link]

-

PubMed. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. [Link]

-

Fassihi, A., et al. (2016). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PubMed Central. [Link]

-

PubChem. (n.d.). 1H-indole-2-carbohydrazide. [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. China this compound- China Supplier [toocle.com]

- 5. eMolecules 1H-Indole-4-Carboxylic Acid Hydrazide | 885272-22-0 | 1G, Quantity: | Fisher Scientific [fishersci.com]

- 6. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 1H-Indole-4-Carbohydrazide in Medicinal Chemistry: A Technical Guide

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. While extensive research has focused on derivatives substituted at the 2- and 3-positions, the 4-substituted isomers, particularly 1H-Indole-4-carbohydrazide, represent a burgeoning area of investigation with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and prospective applications of this compound and its derivatives. We delve into the mechanistic underpinnings of their anticancer and anti-inflammatory effects, supported by detailed experimental protocols and structure-activity relationship analyses, offering a vital resource for researchers and professionals in drug discovery and development.

Introduction: The Untapped Potential of the Indole-4-Scaffold

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. This has led to the development of numerous indole-containing drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] Historically, synthetic and medicinal chemistry efforts have predominantly concentrated on functionalization at the C2 and C3 positions of the indole ring. However, recent explorations into the chemical space of C4-substituted indoles are unveiling novel pharmacological profiles and mechanisms of action.

This compound, as a key building block, offers a unique trajectory for generating novel molecular entities. The carbohydrazide moiety is a versatile functional group that can be readily derivatized to form a wide range of bioactive compounds, such as hydrazones, oxadiazoles, and pyrazoles. This chemical tractability, combined with the inherent biological relevance of the indole nucleus, positions this compound as a molecule of significant interest for contemporary medicinal chemistry research. This guide will illuminate the current understanding and future directions for the exploration of this promising scaffold.

Synthetic Pathways to this compound and Its Derivatives

The synthesis of this compound is a multi-step process that begins with the commercially available 1H-indole-4-carboxylic acid. The general synthetic strategy involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis of this compound

The synthetic route is outlined below:

Figure 1: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 1H-Indole-4-carboxylic acid

-

To a solution of 1H-indole-4-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 1H-indole-4-carboxylate.

Step 2: Hydrazinolysis of Methyl 1H-indole-4-carboxylate

-

Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (10.0 eq) to the solution and stir the mixture at reflux for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a solid.[3]

Derivatization of this compound

The carbohydrazide functional group serves as a versatile handle for further molecular elaboration, most commonly through condensation with various aldehydes and ketones to form hydrazone derivatives.

Experimental Protocol: General Synthesis of Indole-4-carbohydrazone Derivatives

-

Suspend this compound (1.0 eq) in ethanol (10 volumes).

-

Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.[3]

Anticancer Activity: Mechanisms and Key Molecular Targets

While direct studies on the anticancer properties of this compound are limited, extensive research on its 2- and 3-substituted isomers provides a strong rationale for its investigation as a potential anticancer agent.[4][5] The primary mechanisms through which indole carbohydrazide derivatives exert their cytotoxic effects are through the disruption of microtubule dynamics and the induction of apoptosis via caspase activation and inhibition of pro-survival signaling pathways like VEGF.

Tubulin Polymerization Inhibition

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[4] Many successful anticancer drugs, such as the vinca alkaloids and taxanes, target tubulin, the building block of microtubules. Indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules.

-

Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer with GTP).

-

Add the test compound (this compound derivative) at various concentrations to the reaction mixture.

-

Initiate polymerization by incubating the mixture at 37 °C.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of absorbance increase compared to a control indicates inhibition of tubulin polymerization.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many chemotherapeutic agents function by inducing apoptosis. The caspase family of proteases plays a central role in executing the apoptotic program.[6] Indole carbohydrazide derivatives have been shown to induce apoptosis by activating caspases, particularly caspase-3 and caspase-9.[7]

Figure 2: Proposed caspase activation pathway by indole carbohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Inhibition of Angiogenesis via VEGF Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key mediators of angiogenesis.[8] Indole derivatives have been reported to inhibit VEGFR-2 signaling, thereby suppressing angiogenesis.[9]

Figure 3: Proposed inhibition of the VEGF signaling pathway.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Indole derivatives have demonstrated significant anti-inflammatory properties.[10] While specific studies on this compound are emerging, related compounds like indole-4-carboxaldehyde have been shown to attenuate inflammation.[11] The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and modulate inflammatory signaling pathways such as NF-κB.

Potential Mechanisms of Anti-inflammatory Action:

-

COX Inhibition: Inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, is a major mechanism for many anti-inflammatory drugs.

-

NF-κB Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activation can suppress the expression of numerous pro-inflammatory genes.

-

Antioxidant Activity: Some indole derivatives possess antioxidant properties, which can help to mitigate oxidative stress, a key contributor to inflammation.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established due to the limited number of studies, preliminary insights can be drawn from the broader class of indole derivatives.

| Position of Substitution | General Effect on Activity |

| Indole N1 | Substitution with small alkyl or benzyl groups can enhance lipophilicity and cellular uptake, often leading to increased potency. |

| Indole C2, C3, C5, C6 | The nature and position of substituents on the indole ring significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole nucleus and its interaction with biological targets. |

| Hydrazone Moiety | The aromatic ring of the hydrazone moiety is a key area for modification. Substituents on this ring can influence potency and selectivity. For instance, electron-withdrawing groups like nitro and chloro have been shown to enhance anticancer activity in some indole hydrazone series.[7] |

Future Perspectives and Conclusion

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:

-

Systematic SAR studies: A thorough investigation of the structure-activity relationships of this compound derivatives is crucial for optimizing their potency and selectivity.

-

Elucidation of mechanisms of action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

References

- Chen, T., Wei, Y., Zhu, G., Zhao, H., & Zhang, X. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry, 62, 116743.

- Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865–876.

- Hoang, T. A., Nguyen, V. T., Nguyen, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1638-1653.

- Leong, C. O., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 12(10), 1735-1752.

- Mirfazli, S. S., Kobarfard, F., Firoozpour, L., et al. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 22(1), 65.

- Mohammed, H. A., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6299.

- Nguyen, H. Y., et al. (2020). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1886-1901.

- Nguyen, T. H., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112638.

- Rana, A., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s).

- Ridha, A. M., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. In Vitro Cellular & Developmental Biology - Animal.

- Son, S., et al. (2019).

- Tiong, K. H., et al. (2019).

- Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.

Sources

- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. theaspd.com [theaspd.com]

- 11. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indole-4-carbohydrazide: A Comprehensive Technical Guide for Synthetic Intermediates in Drug Discovery

This guide provides an in-depth exploration of 1H-Indole-4-carbohydrazide, a pivotal synthetic intermediate in the landscape of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, reactivity, and versatile applications of this compound, moving beyond a simple recitation of protocols to an expert analysis of the underlying chemical principles and strategic considerations in its use.

Strategic Importance of the Indole-4-carbohydrazide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a carbohydrazide moiety at the 4-position of the indole ring bestows upon the molecule a unique reactivity profile. The hydrazide functional group is a versatile handle for the construction of various heterocyclic systems and a key pharmacophore in its own right, known to interact with biological targets. This combination makes this compound a highly valuable starting material for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.

Synthesis of this compound: A Validated Pathway

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding methyl ester, methyl 1H-indole-4-carboxylate. This process is outlined below, with a detailed, field-proven protocol.

Synthesis of Methyl 1H-Indole-4-carboxylate

A robust and scalable synthesis of methyl 1H-indole-4-carboxylate has been reported in Organic Syntheses, ensuring its reliability and reproducibility[3][4]. The multi-step procedure begins with commercially available materials and proceeds through a palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative.

Figure 1: Synthetic pathway to Methyl 1H-indole-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate [3][4]

-

Step 1: Bromination. Methyl 2-methyl-3-nitrobenzoate is reacted with bromine and dibenzoyl peroxide in carbon tetrachloride under reflux to yield methyl 2-bromomethyl-3-nitrobenzoate.

-

Step 2: Wittig Salt Formation. The resulting benzylic bromide is treated with triphenylphosphine in chloroform under reflux to form (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.

-

Step 3: Wittig Reaction. The phosphonium salt undergoes a Wittig reaction with formaldehyde in a biphasic system of dichloromethane and aqueous potassium carbonate to afford methyl 2-ethenyl-3-nitrobenzoate.

-

Step 4: Reductive N-Heteroannulation. The crucial indole ring formation is achieved by treating the 2-nitrostyrene derivative with palladium acetate, triphenylphosphine, and carbon monoxide gas under pressure in acetonitrile at 90°C.

Hydrazinolysis of Methyl 1H-Indole-4-carboxylate

The conversion of the methyl ester to the desired carbohydrazide is a straightforward and high-yielding hydrazinolysis reaction. This transformation is a classic and reliable method for the preparation of carbohydrazides from their corresponding esters[5][6].

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [5][6]

-

To a solution of methyl 1H-indole-4-carboxylate (1.0 equivalent) in ethanol, add an excess of 99% hydrazine monohydrate (approximately 15 equivalents).

-

Stir the reaction mixture at approximately 80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture by adding a water/ice mixture.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound in excellent yield.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule with the indole nucleus and the carbohydrazide moiety, both of which offer avenues for diverse chemical transformations. The carbohydrazide group is particularly reactive and serves as a linchpin for the construction of a variety of five- and six-membered heterocyclic rings.

Formation of Hydrazide-Hydrazones

One of the most fundamental and widely utilized reactions of this compound is its condensation with various aldehydes and ketones to form hydrazide-hydrazones. This reaction typically proceeds under acidic catalysis and provides a facile route to elaborate the molecular scaffold. These hydrazones are not merely intermediates but often exhibit significant biological activity themselves[7][8][9].

Figure 3: General scheme for the synthesis of hydrazide-hydrazones.

Experimental Protocol: General Procedure for N'-Arylidene-1H-indole-4-carbohydrazide Synthesis [6]

-

To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol or water, add an equimolar amount of the desired aromatic aldehyde.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture under reflux with stirring for 2-6 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into an ice/water mixture.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N'-arylidene-1H-indole-4-carbohydrazide.

Synthesis of 1,3,4-Oxadiazoles

The carbohydrazide functionality is a direct precursor to the 1,3,4-oxadiazole ring, a common bioisostere for ester and amide groups in drug design. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of 1,2-diacylhydrazines, which are formed by the acylation of the carbohydrazide[10][11]. A common and effective method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃)[11].

Figure 4: Pathway to 1,3,4-oxadiazoles from this compound.

Synthesis of 1,2,4-Triazoles

The versatile carbohydrazide moiety can also be employed in the synthesis of 1,2,4-triazoles. One common route involves the initial formation of a thiosemicarbazide by reacting the carbohydrazide with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions yields the corresponding triazole-thiol[12].

Figure 5: General route to 1,2,4-triazoles via a thiosemicarbazide intermediate.

Applications in Drug Discovery: Case Studies

The synthetic versatility of this compound has been leveraged in the development of numerous classes of biologically active compounds.

Anticancer Agents

Derivatives of indole carbohydrazides have demonstrated significant potential as anticancer agents[2]. For instance, a series of (E)-N′-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core exhibited potent cytotoxicity against various human cancer cell lines[7]. The mechanism of action for some of these compounds involves the activation of caspases, leading to apoptosis in cancer cells.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-N'-(4-chlorobenzylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | SW620 (colon) | 0.011 | [7] |

| (E)-N'-(4-nitrobenzylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | PC-3 (prostate) | 0.001 | [7] |

| Furanyl-3-phenyl-1H-indole-2-carbohydrazide derivative (6i) | COLO 205 (colon) | 0.071 | [13] |

| Furanyl-3-phenyl-1H-indole-2-carbohydrazide derivative (6i) | SK-MEL-5 (melanoma) | 0.075 | [13] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | ~2 | [2] |

Antitubercular Agents

The global health threat of tuberculosis, particularly drug-resistant strains, necessitates the development of novel therapeutics. Indole-based hydrazides and their derivatives have emerged as a promising class of antitubercular agents[8][9][14][15]. Hybrid molecules combining the indole nucleus with other pharmacophores, such as pyridine, have shown potent activity against both sensitive and resistant strains of Mycobacterium tuberculosis[9].

| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Indole-pyridine hybrid hydrazide-hydrazones | H37Rv (sensitive) | 0.05 - 2 | [9] |

| Indole-pyridine hybrid hydrazide-hydrazones | CN-40 (INH-resistant) | 2 - 5 | [9] |

| Furan/thiophene carbohydrazides | H37Rv | < 1 | [15] |

| 1,3,4-Oxadiazole-containing hydrazides | Pyrazinamide-resistant | 4 | [16] |

Safety and Handling

This compound: While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[17][18].

Hydrazine Hydrate: Hydrazine hydrate is a hazardous chemical and requires strict safety protocols. It is corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled. It is also a suspected carcinogen[3][4][5][19].

-

Handling: Always handle hydrazine hydrate in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Keep containers tightly closed.

-

Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it as hazardous waste. Do not allow it to enter drains.

Conclusion

This compound stands out as a synthetic intermediate of significant value in the pursuit of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the carbohydrazide moiety provide a robust platform for the generation of diverse chemical entities. The demonstrated success of its derivatives as potent anticancer and antitubercular agents underscores the strategic importance of this scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers, providing not only the "how" but also the "why" behind the synthetic transformations involving this key building block, thereby empowering more informed and efficient drug discovery efforts.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 11. eprints.utar.edu.my [eprints.utar.edu.my]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. air.uniud.it [air.uniud.it]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

The Indole-4-Carbohydrazide Scaffold: An Emerging Frontier in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with profound pharmacological activities.[1] Its fusion of a benzene and a pyrrole ring creates a unique electronic and structural environment, ripe for chemical modification and interaction with biological targets. While the derivatization of the indole ring at the 2 and 3-positions has been extensively explored, leading to numerous drug candidates, the 4-position has remained a relatively underexplored frontier. This guide delves into the biological potential of the indole-4-carbohydrazide scaffold, a unique structural motif that holds significant promise for the development of novel therapeutics. By examining the established biological activities of its better-studied isomers and the nascent research into 4-substituted indoles, we will build a compelling case for the exploration of this scaffold in modern drug discovery.

The Indole-Carbohydrazide Moiety: A Gateway to Diverse Bioactivity

The carbohydrazide group (-CONHNH2) is a versatile functional handle that imparts unique physicochemical properties to the indole scaffold. It acts as a key building block, or synthon, allowing for the facile synthesis of a wide range of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[2] This synthetic accessibility, combined with the inherent biological activities of the indole nucleus and the N-acylhydrazone moiety, has propelled the investigation of indole carbohydrazides in several therapeutic areas.[2]

General Synthesis of Indole-Carbohydrazides

The synthesis of indole carbohydrazides is typically a straightforward two-step process commencing from the corresponding indole carboxylic acid ester. The key transformation is hydrazinolysis, where the ester is reacted with hydrazine hydrate, often in an alcoholic solvent like ethanol, under reflux conditions. This reaction proceeds via nucleophilic acyl substitution to yield the desired indole carbohydrazide.[2][3]

Experimental Protocol: General Synthesis of Indole-Carbohydrazide

Objective: To synthesize the core indole-carbohydrazide scaffold from its corresponding methyl or ethyl ester.

Materials:

-

Methyl/Ethyl 1H-indole-carboxylate (1 equivalent)

-

Hydrazine monohydrate (99%) (10-15 equivalents)

-

Ethanol (as solvent)

-

Ice-water bath

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a solution of the starting indole-carboxylate ester in ethanol, add hydrazine monohydrate.

-

Stir the reaction mixture at approximately 80°C for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice-water bath to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry to obtain the crude indole carbohydrazide.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.[2]

Caption: General synthetic pathway for indole-4-carbohydrazide and its derivatization.

The Therapeutic Landscape of Indole-Carbohydrazide Derivatives

While specific data on the indole-4-carbohydrazide scaffold is limited, the extensive research on its 2- and 3-isomers provides a strong foundation for predicting its potential biological activities. The position of the carbohydrazide moiety on the indole ring can significantly influence the molecule's interaction with biological targets, and thus its therapeutic profile.

Anticancer Potential

Indole-based compounds are a significant class of anticancer agents, with mechanisms ranging from tubulin polymerization inhibition to the modulation of key signaling pathways.[4]

-

Procaspase Activation: Derivatives of 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide have been shown to exhibit potent cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer.[5][6] Mechanistic studies suggest that these compounds can act as procaspase activators, restoring the apoptotic pathway in cancer cells.[5] Some derivatives have demonstrated cytotoxicity with IC50 values in the nanomolar range.[5]

-

Anti-angiogenesis: Certain indole-2-carbohydrazide derivatives have displayed promising anti-angiogenic properties.[7] They have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[7]

-

Cell Cycle Arrest: Novel substituted N-benzyl-1H-indole-2-carbohydrazides have been synthesized and shown to induce cell cycle arrest, particularly in the S phase, in breast cancer cell lines (MCF-7).[8][9]

Table 1: Selected Anticancer Activities of Indole-Carbohydrazide Derivatives

| Compound Series | Cancer Cell Line | IC50 / GI50 (µM) | Proposed Mechanism of Action | Reference |

| (E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.001 - 0.83 | Procaspase activation | [5] |

| Indole-2-carbohydrazide derivatives | HCT116 (colon), SW480 (colon) | 7.9 - 8.1 | Anti-angiogenesis, VEGFR-2 inhibition | [10] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7 (breast), A549 (lung), HCT116 (colon) | ~2 (average for lead compound) | S-phase cell cycle arrest | [8][9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The indole scaffold has proven to be a valuable template in this endeavor.[11][12][13]

-

Antifungal Action: Indole-carbohydrazide hybrids have been designed as novel membrane-targeting antifungal agents.[14] These compounds have shown efficacy against phytopathogenic fungi like Colletotrichum fructicola and Gibberella zeae, with EC50 values in the low microgram per milliliter range.[14] Their mechanism involves compromising the integrity of the fungal cell membrane, leading to irreversible cell damage.[14]

-

Antibacterial Properties: A variety of indole derivatives, including those with carbohydrazide moieties, have demonstrated broad-spectrum antibacterial activity.[15][16] The introduction of thiazole rings to the indole-carbohydrazide scaffold has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[15]

Table 2: Antimicrobial Activity of Indole-Carbohydrazide Derivatives

| Compound Series | Pathogen | MIC / EC50 (µg/mL) | Proposed Mechanism of Action | Reference |

| Indole-carbohydrazide hybrids | C. fructicola, G. zeae | 3.39 - 3.49 | Fungal membrane disruption | [14] |

| Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides | S. aureus, E. coli | 10 - 100 | Not specified | [15] |